molecular formula C7H8O7 B12313487 methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate

methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate

Cat. No.: B12313487
M. Wt: 204.13 g/mol
InChI Key: YDPRPKPHLCWZNT-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate (C₇H₈O₇, molecular weight: 204.13 g/mol) is a chiral ester featuring a 2H-furan-2-one (furanone) core substituted with dihydroxy and hydroxyacetate groups. It is identified as an impurity in ascorbic acid (vitamin C) synthesis and is used as a pharmaceutical reference standard . The compound’s stereochemistry is critical, with the (2R,2R) configuration specified in pharmacopeial monographs .

Properties

Molecular Formula

C7H8O7

Molecular Weight

204.13 g/mol

IUPAC Name

methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C7H8O7/c1-13-6(11)4(10)5-2(8)3(9)7(12)14-5/h4-5,8-10H,1H3

InChI Key

YDPRPKPHLCWZNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

Preparation Methods

Oxalyl Chloride-Mediated Acylation

Furan reacts with oxalyl chloride at low temperatures (–78°C) to form a reactive intermediate, which is subsequently esterified with methanol.

  • Procedure :
    • Furan is treated with oxalyl chloride in anhydrous dichloromethane at –78°C under nitrogen.
    • The intermediate is quenched with methanol, yielding the methyl ester.
  • Yield : 22–57%, depending on reaction optimization.
  • Stereochemical Control : Absolute stereochemistry is achieved via chiral auxiliary use or asymmetric catalysis.

Optimized Conditions

Improved yields (57%) are obtained using:

  • Stepwise Temperature Control : Initial acylation at –78°C, followed by gradual warming to room temperature.
  • Base Selection : Methanolic sodium methoxide facilitates esterification.

Oxidation of 2-Acetylfuran Derivatives

Oxidation of substituted furans provides an alternative pathway:

Selenium Dioxide Oxidation

2-Acetylfuran is oxidized to the glyoxalic acid derivative, followed by esterification:

  • Procedure :
    • 2-Acetylfuran (72) is treated with SeO2 in dioxane/water.
    • The resulting glyoxalic acid (73) is esterified with methanol/H2SO4.
  • Yield : 73% overall.
  • Advantages : High regioselectivity and compatibility with sensitive functional groups.

Sharpless Dihydroxylation

Furfural derivatives undergo dihydroxylation followed by oxidation:

  • Procedure :
    • Furfural (77) is subjected to α-AD mix (OsO4, (DHQ)2-PHAL) to form diol 78.
    • Oxidation with periodic acid yields the glyoxylate (59).
  • Yield : 42%.

Multi-Component Reactions (MCRs)

MCRs enable rapid construction of the furan-glyoxylate scaffold:

Phosphine-Catalyzed Coupling

Phosphines (e.g., PPh3) mediate reactions between diyndioates and aldehydes:

  • Procedure :
    • Diyndioate (80) reacts with furfural in the presence of PPh3 to form furan intermediate 81.
    • Oxidation with MnO2 yields the α-ketoester (82).
  • Yield : 50–65%.

Derivatization of Ascorbic Acid

The compound is identified as an ascorbic acid impurity, suggesting degradation pathways:

Comparative Analysis of Methods

Method Yield (%) Stereochemical Control Scalability
Oxalyl Chloride Acylation 22–57 High Moderate
SeO2 Oxidation 73 Moderate High
MCRs 50–65 Low Low
Ascorbic Acid Derivatization None High

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and biological activity. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below summarizes key structural and functional differences between the target compound and related furanone derivatives:

Compound Name Molecular Formula Key Substituents/Features Synthesis Method Applications/Notes References
Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate C₇H₈O₇ 3,4-dihydroxy, 5-oxo, methyl ester Ascorbic acid derivative Pharmaceutical impurity standard
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate C₈H₁₀ClNO₅ 4-chloro, 2-methoxy, aminoacetate Michael addition–elimination reaction Potential bioactivity (insecticides)
3,4-Dichloro-5-hydroxy-2(5H)-furanone derivatives C₄HCl₂O₃ 3,4-dichloro, 5-hydroxy Carbonate formation with amino alcohols Glycoconjugate synthesis
Methyl 2-(dimethoxyphosphinyl)-2-hydroxyacetate C₅H₁₁O₆P Dimethoxyphosphinyl group Etherification with CH₂N₂ Racemization studies
Benzyl (R)-2-((2S,3S,4S)-4-(4-(benzyloxy)benzyl)-5-oxo-4-pivalamido-3-propyl...) C₃₄H₃₉NO₇ Complex substituents (pivalamido, benzyl) Diastereoselective synthesis Model for stereochemical studies

Functional Group Analysis

  • Hydroxyl and Carbonyl Reactivity : The target compound’s 3,4-dihydroxy and 5-oxo groups make it prone to oxidation and hydrogen bonding, contrasting with the chloro-methoxy substituents in , which enhance electrophilicity for nucleophilic substitutions.
  • Amino vs. Ester Linkages: The aminoacetate group in introduces nucleophilic reactivity, enabling peptide coupling, whereas the target’s ester group may participate in hydrolysis or transesterification.

Crystallographic and Physical Properties

  • The furanone ring in is planar (max deviation: 0.010 Å), similar to the target compound, but intermolecular hydrogen bonding (N–H⋯O) in contrasts with the target’s O–H⋯O networks .

Biological Activity

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate is a chemical compound with notable biological activities. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8O5C_7H_8O_5 and a molecular weight of approximately 176.14 g/mol. The compound contains a furan ring with hydroxyl and keto functional groups, which are critical for its biological activity.

Structural Formula

The structural representation can be summarized as follows:

Molecular Structure C7H8O5\text{Molecular Structure }\text{C}_7\text{H}_8\text{O}_5

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is implicated in various diseases.

Case Study: Antioxidant Efficacy

A study assessed the antioxidant activity of the compound using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent response.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
103025
506055
1008580

Anti-inflammatory Activity

The compound has also shown anti-inflammatory effects in vitro. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that treatment with this compound reduced the expression of these cytokines in macrophage cell lines.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of the compound. Preliminary studies have indicated that it possesses activity against several bacterial strains.

Research Findings on Antimicrobial Activity

In a study evaluating its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound displayed notable inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity assessments are essential to ensure safety. The compound was evaluated for cytotoxic effects on various human cell lines.

Cytotoxicity Results

In human liver (HepG2) and breast cancer (MCF7) cell lines, this compound exhibited moderate cytotoxicity at higher concentrations.

Cell LineIC50 (µM)
HepG2100
MCF780

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